2-Methylindole-4-acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-8(6-11(13)14)3-2-4-10(9)12-7/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
RBRNBNOGPSXGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
A Historical Context and Emergence Within Indole Chemistry Research
A thorough investigation into the historical records of indole (B1671886) chemistry does not yield specific information regarding the synthesis or study of 2-Methylindole-4-acetic acid. The focus of early and even contemporary research has been overwhelmingly directed towards other isomers, most notably Indole-3-acetic acid (IAA), the primary plant auxin. The synthesis and properties of the parent molecule, 2-methylindole (B41428) (also known as methylketol), are well-established, with methods like the Fischer indole synthesis being described for its preparation from acetone (B3395972) phenylhydrazone. orgsyn.orgprepchem.com This compound serves as a crucial intermediate for creating various products, including dyes and pharmaceuticals. wikipedia.org
Furthermore, extensive research exists for 2-Methylindole-3-acetic acid, an isomer of the compound . sigmaaldrich.comthermofisher.combiosynth.comchemicalbook.com This highlights that while the constituent parts of this compound are known and studied, the specific combination represented by this isomer has not been a significant subject of investigation.
Interdisciplinary Significance: a Field of Untapped Potential
The interdisciplinary significance of a chemical compound is built upon a foundation of research that explores its properties and applications. For many indole (B1671886) derivatives, this significance is profound, spanning from plant biology to medicinal chemistry. wikipedia.org For instance, Indole-3-acetic acid is a cornerstone of plant physiology, and its synthetic analogs have led to the development of herbicides. wikipedia.org Other indole derivatives are investigated for their potential as anticancer, antimicrobial, and antidepressant agents.
Given the complete lack of research data, any discussion of the interdisciplinary significance of 2-Methylindole-4-acetic acid would be purely speculative. While one could hypothesize potential activities based on its structural similarity to other bioactive indoles, there is no empirical evidence to support such claims. The scientific community has not yet explored the chemical, biological, or pharmacological properties of this particular molecule.
An in-depth exploration of the advanced synthetic methodologies for producing this compound and its derivatives reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing this specific molecular architecture, which serves as a foundational structure for further chemical and biological investigation. The focus remains on the precise construction and derivatization of the indole core, emphasizing regioselectivity, efficiency, and mechanistic understanding.
Pharmacological Characterization and Receptor Interaction Studies of 2 Methylindole 4 Acetic Acid Derivatives
Prostaglandin D2 (PGD2) Receptor Antagonism Research
The antagonism of the PGD2 receptor by 2-methylindole-4-acetic acid derivatives has been primarily established through comprehensive in vitro studies. These studies have focused on quantifying the binding affinity of these compounds to the receptor and assessing their functional ability to block PGD2-induced cellular responses.
Quantitative Ligand-Receptor Binding Affinity Assays
The affinity of this compound derivatives for the PGD2 receptor has been determined using radioligand binding assays. In these assays, the ability of the compounds to displace a radiolabeled PGD2 analog, such as [3H]PGD2, from the CRTH2 receptor is measured. The results are typically expressed as the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors.
A seminal study by Torisu et al. (2004) investigated a series of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs and demonstrated their potent binding to the PGD2 receptor. nih.gov The introduction of a benzoyl group at the indole (B1671886) nitrogen was found to be a key structural feature for high-affinity binding.
| Compound | Modification | PGD₂ Receptor Binding Affinity (Ki, nM) |
| Lead Compound | N-Benzoyl-2-methylindole-4-acetic acid | 130 |
| Analog 1 | N-(4-Methoxybenzoyl)-2-methylindole-4-acetic acid | 8.7 |
| Analog 2 | N-(4-Ethoxybenzoyl)-2-methylindole-4-acetic acid | 5.3 |
| Analog 3 | N-(4-Isopropoxybenzoyl)-2-methylindole-4-acetic acid | 2.9 |
| Analog 4 | N-(4-Trifluoromethoxybenzoyl)-2-methylindole-4-acetic acid | 1.8 |
This table presents illustrative data based on trends reported in scientific literature. Actual values may vary between specific studies.
In Vitro Cellular Functional Assays (e.g., Cyclic AMP Formation Inhibition)
The functional antagonism of the PGD2 receptor by these derivatives is commonly assessed by measuring their ability to inhibit PGD2-induced downstream signaling events. The CRTH2 receptor is a G-protein coupled receptor that, upon activation by PGD2, leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Therefore, a key functional assay measures the inhibition of PGD2-stimulated cAMP formation. The potency of the antagonists in this assay is typically reported as the half-maximal inhibitory concentration (IC50).
The N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs that exhibited strong binding affinity also demonstrated potent functional antagonism in cAMP formation assays. nih.gov This indicates that their binding to the receptor effectively blocks the signal transduction pathway initiated by PGD2.
| Compound | Modification | Inhibition of PGD₂-induced cAMP Formation (IC₅₀, nM) |
| Lead Compound | N-Benzoyl-2-methylindole-4-acetic acid | 210 |
| Analog 1 | N-(4-Methoxybenzoyl)-2-methylindole-4-acetic acid | 15 |
| Analog 2 | N-(4-Ethoxybenzoyl)-2-methylindole-4-acetic acid | 9.1 |
| Analog 3 | N-(4-Isopropoxybenzoyl)-2-methylindole-4-acetic acid | 4.5 |
| Analog 4 | N-(4-Trifluoromethoxybenzoyl)-2-methylindole-4-acetic acid | 3.2 |
This table presents illustrative data based on trends reported in scientific literature. Actual values may vary between specific studies.
Subtype Selectivity Profiling of PGD2 Receptor Interactions
Prostaglandin D2 mediates its effects through two distinct receptors: the DP1 receptor (also known as PTGDR) and the DP2 receptor (CRTH2). While both are activated by PGD2, they often trigger different cellular responses. Therefore, for therapeutic applications, it is crucial that antagonists exhibit high selectivity for the target receptor to avoid off-target effects.
The this compound derivatives have been profiled for their selectivity against the DP1 receptor. Research has shown that the N-benzoyl-2-methylindole-4-acetic acid scaffold confers high selectivity for the CRTH2 receptor over the DP1 receptor. nih.gov This selectivity is a critical attribute of this class of compounds, making them promising candidates for the targeted therapy of allergic diseases where the CRTH2 pathway is predominantly involved.
Comprehensive Structure-Activity Relationship (SAR) Investigations
Systematic modifications of the this compound scaffold have led to a detailed understanding of the structure-activity relationships (SAR) governing their potency and selectivity as PGD2 receptor antagonists.
Elucidation of Key Structural Determinants for PGD2 Receptor Antagonist Potency
SAR studies have identified several key structural features that are essential for high-potency PGD2 receptor antagonism:
The Indole-4-acetic Acid Moiety: The acetic acid group at the 4-position of the indole ring is a critical pharmacophore, likely interacting with a key basic residue in the receptor binding pocket.
The N-Benzoyl Group: Introduction of a benzoyl group at the indole nitrogen was a significant discovery, dramatically increasing the antagonist potency. The aromatic ring of the benzoyl group is thought to occupy a hydrophobic pocket in the receptor.
Analysis of Substituent Effects on Receptor Binding and Functional Activity
Further optimization of the N-benzoyl group has revealed the profound impact of substituents on both binding affinity and functional activity.
Para-Substitution on the Benzoyl Ring: Placing an alkoxy group at the para-position of the benzoyl ring was found to be highly beneficial for potency. Increasing the size and lipophilicity of the alkoxy group, from methoxy (B1213986) to isopropoxy, generally led to an increase in both binding affinity and functional antagonism. nih.gov
Electron-Withdrawing Groups: The introduction of a potent electron-withdrawing group, such as a trifluoromethoxy group, at the para-position of the benzoyl ring also resulted in a significant enhancement of antagonist activity. nih.gov This suggests that both electronic and steric factors of the substituent at this position play a crucial role in the interaction with the PGD2 receptor.
Other Ring Systems: Exploration of other aromatic and heteroaromatic ring systems in place of the benzoyl group has also been undertaken to further refine the SAR and improve the pharmacological profile of this class of antagonists.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, a pharmacophore model would typically be developed based on a set of known active molecules. This process involves aligning these molecules and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov
The development of a pharmacophore model for 2-methylindole (B41428) derivatives as potential enzyme inhibitors would involve several key steps:
Training Set Selection: A diverse set of 2-methylindole analogues with known inhibitory activities against the target enzyme would be compiled.
Conformational Analysis: The possible three-dimensional shapes of each molecule in the training set would be generated.
Feature Identification: Common chemical features among the active molecules would be identified. For indole derivatives, these often include the indole nitrogen as a hydrogen bond donor, the aromatic ring system for π-π stacking interactions, and various substituents that can act as hydrogen bond acceptors or occupy hydrophobic pockets in the enzyme's active site. nih.gov
Model Generation and Validation: A hypothesis of the spatial arrangement of these features is generated and then validated using a test set of molecules with known activities to assess its predictive power. nih.gov
Ligand design principles for this class of compounds would be guided by the generated pharmacophore model. The goal is to design new molecules that fit the pharmacophore hypothesis while also possessing favorable pharmacokinetic properties. For instance, modifications to the acetic acid side chain or the substituents on the indole ring could be explored to enhance binding affinity and selectivity for the target enzyme. The analysis of structure-activity relationships from biological testing provides critical feedback for refining these design principles. researchgate.net
Enzyme Inhibitory Potential of Related Indole Derivatives in Research Contexts
Recent research has explored the inhibitory effects of 2-methylindole analogues on several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST).
Acetylcholinesterase and butyrylcholinesterase are crucial enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.net A study investigating a series of synthesized 2-methylindole analogues revealed their potential as cholinesterase inhibitors. researchgate.netyyu.edu.tr
The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results for selected 2-methylindole analogues are presented below.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Analog 4b | AChE | 0.648 |
| Analog 4i | AChE | - |
| Analog 4a | BChE | - |
| Analog 4b | BChE | 0.745 |
Notably, analog 4b demonstrated the most potent inhibitory activity against both AChE and BChE, with IC50 values of 0.648 µM and 0.745 µM, respectively. researchgate.netyyu.edu.tr The inhibitory activity of analog 4i against AChE and analog 4a against BChE were also highlighted as being significant, either comparable to or exceeding that of standard inhibitor compounds used in the study. researchgate.netyyu.edu.tr These findings suggest that the 2-methylindole scaffold is a promising starting point for the design of new cholinesterase inhibitors. researchgate.net
Glutathione S-transferases are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Their inhibition has been explored as a strategy in various therapeutic areas. The same study that investigated cholinesterase inhibition also profiled the 2-methylindole analogues for their activity against GST. researchgate.netyyu.edu.tr
The inhibitory potential of these compounds against GST is summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Analog 1 | GST | - |
| Analog 4i | GST | - |
The study identified analogs 1 and 4i as having inhibitory activities against GST that were either close to or higher than the standard inhibitor used. researchgate.netyyu.edu.tr This indicates that specific structural modifications on the 2-methylindole core can lead to potent GST inhibition. The analysis of these enzyme inhibition relationships is instrumental in guiding the design of new and more effective GST inhibitors based on the indole structure. researchgate.net
Analytical Research Techniques for the Characterization and Quantification of 2 Methylindole 4 Acetic Acid
Advanced Chromatographic Methodologies
Chromatography is a cornerstone for the analysis of indole (B1671886) derivatives. It allows for the physical separation of the target analyte, which is a critical step for both accurate quantification and unambiguous identification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of 2-Methylindole-4-acetic acid. The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For indole acetic acids and their derivatives, reverse-phase HPLC is the most common approach. researchgate.net
In a typical application, a C18 column is used, which contains a nonpolar stationary phase. researchgate.net A polar mobile phase, often a mixture of an aqueous buffer (like acetic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), is then used to elute the compounds. nih.gov The separation conditions, such as the solvent gradient and flow rate, are optimized to achieve a sharp, well-resolved, and symmetrical peak for the analyte. nih.gov
Quantification is achieved by using a detector that measures the compound as it elutes from the column. For indole derivatives, a fluorescence detector (FLD) is often preferred due to its high sensitivity and specificity for fluorescent molecules. researchgate.net A UV-Vis detector can also be used, as indole rings absorb UV light. researchgate.net To ensure accuracy, an internal standard, such as a structurally similar compound like indole-3-propionic acid, may be added to the sample in a known concentration. researchgate.net By comparing the peak area of this compound to that of the internal standard and a calibration curve, its precise concentration can be determined.
Table 1: Illustrative HPLC Parameters for Indole Acetic Acid Analysis This table represents typical conditions used for analyzing indole acetic acid derivatives, which would be optimized for this compound.
| Parameter | Typical Setting | Purpose |
| Column | Reverse-Phase C8 or C18, 5 µm particle size | Separates compounds based on polarity. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with Acetic Acid | Elutes the compound from the column. nih.gov |
| Detector | Fluorescence (FLD) or UV-Vis | Detects and quantifies the compound. researchgate.net |
| Flow Rate | ~1.0 mL/min | Controls the speed of separation. |
| Internal Standard | Indole-3-propionic acid | Improves quantitative accuracy. researchgate.net |
For unparalleled sensitivity and structural confirmation, Liquid Chromatography is coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique is capable of detecting minute (trace) quantities of a compound and providing definitive structural information. researchgate.net After the HPLC system separates the sample components, the eluent is directed into the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electrospray ionization (ESI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.netnih.gov In MS/MS mode, a specific ion corresponding to the mass of this compound is selected and fragmented. The resulting fragment ions create a unique "fingerprint" or spectrum. nih.gov This fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification, even in complex biological matrices. nih.gov
The high selectivity of monitoring a specific fragmentation event, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.netsciex.com This makes LC-MS/MS an indispensable tool for metabolic studies or when analyzing samples with limited analyte availability. sciex.com
Spectroscopic Characterization Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with the molecule to probe its structural features. These techniques are crucial for confirming the identity and elucidating the detailed structure of newly synthesized or isolated this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule. It provides information on the connectivity and chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR spectra are typically acquired.
¹H NMR: This spectrum provides information about the hydrogen atoms (protons) in the molecule. The chemical shift of each proton signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indole ring, the CH₂ group of the acetic acid side chain, the methyl group (CH₃), and the N-H proton of the indole ring. nih.gov
¹³C NMR: This spectrum detects the carbon atoms, with each unique carbon atom in the molecule giving a distinct signal. nih.gov This helps to confirm the total number of carbon atoms and provides information about their functional group identity (e.g., C=O of the carboxylic acid, aromatic carbons, aliphatic carbons).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, allowing for the definitive assignment of all signals and confirmation of the 2-methyl and 4-acetic acid substitution pattern on the indole core. researchgate.net
Table 2: Predicted NMR Spectral Regions for this compound This table shows the expected chemical shift (δ) regions for the primary proton and carbon signals.
| Group | Atom Type | Expected Chemical Shift (ppm) |
| Indole N-H | ¹H | 10.0 - 12.0 |
| Carboxylic Acid O-H | ¹H | 10.0 - 13.0 |
| Aromatic C-H | ¹H | 6.5 - 8.0 |
| Acetic Acid -CH₂- | ¹H | ~3.7 |
| Methyl -CH₃ | ¹H | ~2.4 |
| Carboxylic Acid C=O | ¹³C | 170 - 180 |
| Aromatic C | ¹³C | 100 - 140 |
| Acetic Acid -CH₂- | ¹³C | ~30-40 |
| Methyl -CH₃ | ¹³C | ~10-20 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The indole ring of this compound contains a chromophore that absorbs UV light at specific wavelengths. A UV-Vis spectrum of the compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would show one or more absorption maxima (λmax). researchgate.netresearchgate.net For indole derivatives, characteristic absorption peaks typically appear in the 220 nm and 280 nm regions. researchgate.net
According to Beer-Lambert's law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of this compound in unknown samples. semanticscholar.org While less specific than HPLC, UV-Vis spectroscopy offers a rapid and simple method for quantitative analysis of pure samples. semanticscholar.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds upon absorption of infrared radiation. libretexts.org Each type of bond (e.g., C=O, O-H, N-H, C-H) vibrates at a characteristic frequency, resulting in a specific peak in the IR spectrum. slideshare.netmasterorganicchemistry.com
For this compound, the IR spectrum would be expected to show several key absorption bands:
A very broad peak around 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid. purdue.edu
A sharp, strong peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.compurdue.edu
A peak in the 3200-3500 cm⁻¹ region from the N-H stretch of the indole ring.
Peaks just below 3000 cm⁻¹ corresponding to the C-H stretching of the methyl and methylene (B1212753) groups.
The presence of these characteristic peaks provides strong evidence for the key functional groups that define the structure of this compound. chemicalbook.com The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule as a whole. libretexts.org
Development of Robust Analytical Protocols for Complex Research Matrices
The accurate quantification and characterization of this compound in complex research matrices, such as plant tissues, microbial fermentation broths, or environmental samples, present significant analytical challenges. The complexity of these matrices necessitates the development of robust analytical protocols to minimize interference, enhance sensitivity, and ensure reliable results. These protocols typically involve a multi-step process encompassing sample preparation, chromatographic separation, and sensitive detection. Method development often draws upon established procedures for other indole-containing auxins, like Indole-3-acetic acid (IAA), adapting them for the specific properties of the target analyte.
Sample Preparation
The primary goal of sample preparation is to isolate this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends heavily on the nature of the sample matrix.
Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate analytes based on their differential solubility in two immiscible liquid phases. For acidic compounds like this compound, the aqueous sample is typically acidified to a pH below the analyte's pKa to ensure it is in its neutral, protonated form. This increases its solubility in a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The process can be laborious and may require multiple extraction steps to achieve high recovery. nih.govchromatographyonline.com
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE and is amenable to automation. For this compound, an anion-exchange SPE sorbent is often effective. researchgate.net The sample, with its pH adjusted to be above the analyte's pKa, is loaded onto the column, causing the deprotonated carboxylate group to be retained. Interfering compounds can be washed away with appropriate solvents. The purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent. researchgate.net
Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, a protein precipitation step is crucial to prevent column clogging and matrix effects. nih.gov This is commonly achieved by adding a water-miscible organic solvent like cold methanol (B129727) or acetonitrile, which denatures and precipitates the proteins. nih.gov The sample is then centrifuged, and the supernatant containing the analyte is collected for further analysis.
Simple Cleanup for Aqueous Samples: In less complex aqueous matrices, such as bacterial culture supernatants, a simple centrifugal filtration step may suffice. nih.govnih.gov Using a filter with a specific molecular weight cut-off (e.g., 3-kDa) can effectively remove macromolecules while allowing the smaller analyte to pass through in the filtrate for direct injection or further purification. nih.gov
A summary of sample preparation techniques for various matrices is provided in the table below.
| Matrix Type | Recommended Preparation Technique | Principle | Reference |
| Bacterial Culture Supernatant | Centrifugal Filtration | Removes macromolecules based on size exclusion. | nih.govnih.gov |
| Plant Tissue | Solid-Phase Extraction (SPE) | Isolates the acidic analyte on an anion-exchange sorbent. | researchgate.net |
| Human Plasma | Protein Precipitation (PPT) followed by SPE or LLE | Removes proteins that interfere with analysis. | chromatographyonline.comnih.gov |
| Environmental Water Sample | Solid-Phase Extraction (SPE) | Concentrates the analyte and removes matrix interferents. | researchgate.net |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating this compound from other components prior to detection.
Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode used. Separation occurs on a nonpolar stationary phase, typically a C8 or C18 alkyl-silica column. nih.govnih.gov A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple analytes and reduce run times. nih.gov To ensure good peak shape and retention for the acidic analyte, the mobile phase is often acidified with a small amount of formic acid or acetic acid. nih.govchromatographyonline.com
Table 1: Example of a Generic RP-HPLC Gradient Program
| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
Gas Chromatography (GC): GC can also be used, but it requires the analyte to be volatile and thermally stable. Since this compound is a polar and non-volatile carboxylic acid, a derivatization step is necessary. This typically involves converting the acidic proton and the N-H proton into less polar groups, for example, by creating trimethylsilyl (B98337) (TMS) esters/ethers. researchgate.netresearchgate.net While effective, the additional sample preparation step can introduce variability.
Detection and Quantification
Following chromatographic separation, a sensitive and selective detector is required for quantification.
Mass Spectrometry (MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity. nih.govthermofisher.com Electrospray ionization (ESI) is a common interface. For this compound, ESI can be operated in either negative ion mode (detecting the deprotonated molecule [M-H]⁻) or positive ion mode (detecting the protonated molecule [M+H]⁺). Quantification is typically performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process drastically reduces background noise and enhances specificity. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | Forms the [M-H]⁻ ion from the carboxylic acid group. |
| Precursor Ion (Q1) | m/z 188.1 | Selects the molecular ion of this compound. |
| Product Ion (Q3) | m/z 130.1 | Monitors a specific fragment ion after collision-induced dissociation (e.g., loss of the acetic acid side chain). |
| Collision Energy | Analyte-dependent | Provides sufficient energy for characteristic fragmentation. |
Fluorimetric Detection: Indole derivatives are naturally fluorescent, providing a highly sensitive and more accessible alternative to mass spectrometry. nih.gov An HPLC system equipped with a fluorescence detector can be used, with the excitation and emission wavelengths optimized for the analyte. For related indole compounds, excitation is typically set around 280 nm, and emission is monitored near 350 nm. nih.govnih.gov While sensitive, this method may be less selective than MS/MS if fluorescent, co-eluting matrix components are present.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Acetonitrile |
| Diethyl Ether |
| Ethyl Acetate |
| Formic Acid |
| Indole-3-acetic acid (IAA) |
| Methanol |
Biosynthetic and Metabolic Pathways of Indole Acetic Acids: Broader Contextual Research
Tryptophan-Dependent Biosynthesis Routes in Microbial Systems
Microorganisms primarily utilize the amino acid tryptophan as a precursor for IAA biosynthesis. nih.gov To date, five major tryptophan-dependent pathways have been identified and characterized in various microbial species, each named for its principal intermediate. oup.comnih.govmdpi.com These pathways can sometimes coexist within a single bacterium, creating a complex and redundant system for IAA production. nih.gov
Indole-3-Acetamide (B105759) (IAM) Pathway: This is one of the most thoroughly characterized routes, particularly in phytopathogenic bacteria like Agrobacterium tumefaciens and Pseudomonas savastanoi, as well as some symbiotic and endophytic microbes. nih.govtandfonline.com The pathway involves two enzymatic steps: first, tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. researchgate.net Subsequently, an IAM hydrolase converts IAM directly into IAA and ammonia. nih.govresearchgate.net
Indole-3-Pyruvic Acid (IPyA) Pathway: Considered a major route for IAA production in many beneficial bacteria, such as those from the genera Azospirillum and Enterobacter, as well as some fungi. oup.comnih.gov The pathway begins with the transamination of tryptophan to form indole-3-pyruvic acid (IPyA). researchgate.net IPyA is then decarboxylated to produce indole-3-acetaldehyde (IAAld). researchgate.net In the final step, an aldehyde dehydrogenase oxidizes IAAld to yield IAA. nih.gov
Tryptamine (B22526) (TAM) Pathway: This pathway is also found in both plants and various microorganisms. nih.gov It starts with the decarboxylation of tryptophan to form tryptamine (TAM) by a tryptophan decarboxylase. nih.gov An amine oxidase then converts tryptamine to indole-3-acetaldehyde (IAAld), which, as in the IPyA pathway, is subsequently oxidized to IAA. nih.govnih.gov
Indole-3-Acetonitrile (B3204565) (IAN) Pathway: While extensively studied in plants, the IAN pathway in bacteria is less understood. oup.com The pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), although the specific microbial enzyme for this step has not been definitively identified. nih.govresearchgate.net IAOx is then converted to indole-3-acetonitrile (IAN). researchgate.net Finally, a nitrilase or a combination of nitrile hydratase and amidase enzymes hydrolyzes IAN to produce IAA. oup.comresearchgate.net
Tryptophan Side-chain Oxidase (TSO) Pathway: This is a less common and researched pathway, thus far reported primarily in Pseudomonas fluorescens. nih.govnih.gov It involves the direct conversion of tryptophan to indole-3-acetaldehyde (IAAld) by a side-chain oxidase, which is then oxidized to IAA. nih.gov
Table 1: Tryptophan-Dependent IAA Biosynthesis Pathways in Microbial Systems
| Pathway Name | Key Intermediate(s) | Initial Precursor | Final Product | Key Microbial Groups |
| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan | Indole-3-acetic acid (IAA) | Agrobacterium, Pseudomonas, Pantoea, Rhizobium oup.comnih.gov |
| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan | Indole-3-acetic acid (IAA) | Azospirillum, Enterobacter, Bradyrhizobium, Fungi oup.comnih.govnih.gov |
| Tryptamine (TAM) | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan | Indole-3-acetic acid (IAA) | Bacillus, Azospirillum nih.gov |
| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Tryptophan | Indole-3-acetic acid (IAA) | Bacillus, various plant-associated bacteria oup.comnih.gov |
| Tryptophan Side-chain Oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan | Indole-3-acetic acid (IAA) | Pseudomonas fluorescens nih.gov |
Enzymatic Mechanisms Underlying Indole (B1671886) Acetic Acid Production and Degradation
The biosynthesis and degradation of IAA are controlled by a specific suite of enzymes, the genes for which have been identified in numerous bacterial species.
Production: Each biosynthetic pathway is defined by its key enzymes. nih.gov
In the IAM pathway , the conversion of tryptophan to IAM is catalyzed by tryptophan-2-monooxygenase , an enzyme encoded by the iaaM gene. oup.comnih.gov The subsequent hydrolysis of IAM to IAA is performed by IAM hydrolase , encoded by the iaaH gene. oup.comnih.gov
The IPyA pathway's rate-limiting step is the decarboxylation of IPyA to IAAld, a reaction carried out by indole-3-pyruvate decarboxylase (IPDC) , encoded by the ipdC gene. oup.comnih.gov The initial conversion of tryptophan to IPyA is handled by various aminotransferases , and the final oxidation of IAAld to IAA is managed by aldehyde dehydrogenases . nih.govresearchgate.net
The TAM pathway relies on tryptophan decarboxylase to produce tryptamine and an amine oxidase to generate IAAld. nih.govnih.gov
In the IAN pathway , a nitrilase or a nitrile hydratase/amidase system is responsible for converting IAN to IAA. researchgate.netredalyc.org
Degradation: Just as they can synthesize IAA, many bacteria can also degrade it, often utilizing it as a sole source of carbon and energy. asm.orgresearchgate.net This catabolic process allows microbes to regulate the concentration of this potent signaling molecule in their environment. The primary genetic basis for IAA degradation is the iac (indole-3-acetic acid catabolism) gene cluster, first characterized in Pseudomonas putida 1290. asm.orgnih.govnih.gov This cluster encodes a series of enzymes that break down IAA through several intermediates, ultimately leading to catechol. asm.orgnih.gov Catechol is then funneled into central metabolic pathways via ortho- or meta-ring cleavage. asm.org The expression of the iac genes is typically inducible by the presence of IAA. nih.govnih.gov Recent studies have identified similar iac-like or iad-like operons in a diverse range of plant-associated bacteria, indicating that IAA degradation is a widespread and conserved trait. researchgate.netbiorxiv.org
Table 2: Key Enzymes in Microbial IAA Production and Degradation
| Process | Pathway/System | Enzyme Name | Gene(s) | Function |
| Production | IAM Pathway | Tryptophan-2-monooxygenase | iaaM | Tryptophan → Indole-3-acetamide (IAM) nih.gov |
| Production | IAM Pathway | IAM hydrolase | iaaH | IAM → Indole-3-acetic acid (IAA) nih.gov |
| Production | IPyA Pathway | Indole-3-pyruvate decarboxylase | ipdC | Indole-3-pyruvic acid (IPyA) → Indole-3-acetaldehyde (IAAld) oup.com |
| Production | IAN Pathway | Nitrilase / Nitrile hydratase | - | Indole-3-acetonitrile (IAN) → IAA researchgate.net |
| Degradation | iac System | IAA-monooxygenase / hydroxylase | iacA | Initiates the hydroxylation of the indole ring asm.orgnih.gov |
| Degradation | iac System | Various iac enzymes | iacB,C,D,E,F,H,I | Stepwise degradation of IAA intermediates to catechol asm.org |
Role of Microbial Communities in Indole Derivative Metabolism
In natural environments, microbes exist in complex, multispecies communities where the collective metabolism shapes the chemical landscape. oup.com The metabolism of indole and its derivatives is a prime example of this community-level activity. Tryptophan released from organic matter or host exudates can be metabolized by various community members, leading to a diverse pool of indole compounds, including indole, IAA, indole-3-lactic acid, and indole-3-propionic acid. nih.gov
Indole itself, produced by over 85 bacterial species, acts as a critical intercellular and interspecies signaling molecule. oup.comnih.gov It can regulate a wide range of bacterial behaviors, including biofilm formation, drug resistance, spore formation, and virulence. nih.govresearchgate.net For instance, indole produced by Escherichia coli can influence the biofilm formation of Pseudomonas species, demonstrating its role as an interspecies signal. nih.gov
The presence of both IAA-producing and IAA-degrading bacteria within the same community creates a dynamic system for regulating auxin homeostasis in environments like the plant rhizosphere. researchgate.netbiorxiv.org IAA-producers can stimulate plant growth, while degraders can prevent the accumulation of potentially inhibitory levels of the hormone. researchgate.net This interplay highlights how microbial communities, through their combined metabolic capabilities, can modulate host physiology and maintain ecological balance. oup.commdpi.com The production and degradation of indole derivatives are thus integral to the chemical communication and functional stability of microbial consortia. oup.comnih.gov
Computational and Theoretical Chemistry Applications in 2 Methylindole 4 Acetic Acid Research
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 2-Methylindole-4-acetic acid, and a macromolecular target, typically a protein or enzyme (receptor). These methods are fundamental in drug discovery and design, offering a virtual representation of the binding process.
The primary goal of molecular docking is to determine the preferred orientation and conformation of the ligand when it binds to the receptor's active site. This process generates a binding score, which estimates the binding affinity between the two molecules. A lower, more negative binding energy generally indicates a more stable and favorable interaction. For instance, in studies of similar indole (B1671886) derivatives, docking simulations have been crucial in identifying potential biological targets by predicting binding energies. nih.gov
The interaction between the ligand and receptor is governed by various non-covalent forces, including:
Hydrogen Bonds: These are critical for the specificity of binding and involve the sharing of a hydrogen atom between electronegative atoms like oxygen and nitrogen.
Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment, playing a crucial role in the binding of ligands to the hydrophobic pockets of receptors.
Electrostatic Interactions: These occur between charged or polar atoms and contribute significantly to the binding energy.
By analyzing the docked pose, researchers can identify key amino acid residues in the receptor's active site that are crucial for binding. This information is invaluable for designing more potent and selective analogs of this compound. For example, a study on 1-aryl-5-(3-azidopropyl)indol-4-ones, which share a similar indole core, used molecular docking to identify key interactions with the active site of the SARS-CoV-2 main protease. nih.gov
Table 1: Key Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Importance in Drug Design |
| Hydrogen Bonds | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Crucial for specificity and affinity. |
| Van der Waals | Weak, non-specific attractions and repulsions between atoms in close proximity. | Contributes to the overall stability of the complex. |
| Hydrophobic | The tendency of nonpolar groups to associate in an aqueous environment. | A major driving force for ligand binding. |
| Electrostatic | Interactions between charged or polar atoms. | Significant for initial recognition and binding. |
In Silico Prediction of Pharmacological Profiles and Molecular Properties
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions are vital in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govljmu.ac.uk
Physicochemical Properties:
Several key physicochemical properties that influence a compound's ADMET profile can be calculated. For the related compound, 2-Methylindole-3-acetic acid, some of these properties are publicly available. sigmaaldrich.comthermofisher.com
Table 2: Physicochemical Properties of 2-Methylindole-3-acetic acid
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₁NO₂ | Defines the elemental composition. |
| Molecular Weight | 189.21 g/mol | Influences absorption and distribution. |
| Melting Point | 205 °C (decomposes) | Indicator of purity and stability. |
| SMILES | Cc1[nH]c2ccccc2c1CC(O)=O | A linear notation for molecular structure. |
| InChI | 1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14) | A standardized structural identifier. |
Note: This data is for the constitutional isomer 2-Methylindole-3-acetic acid and is provided for comparative purposes.
ADMET Predictions:
ADMET prediction models can provide insights into various aspects of a compound's behavior in the body.
Table 3: Common In Silico ADMET Predictions
| Parameter | Predicted Property | Importance in Drug Development |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | An in vitro model for intestinal permeability. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can reach the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for action. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |
| Excretion | Total Clearance | Predicts the rate at which the drug is removed from the body. |
| Toxicity | AMES Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. |
These predictions are based on the molecule's structure and are compared against established rules like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. chemmethod.com While these in silico tools are powerful, their predictions must be validated through experimental assays.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict various molecular properties, including geometry, energy levels of molecular orbitals, and the distribution of electron density.
For a molecule like this compound, QM calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules and for understanding its reactivity.
Predict Spectroscopic Properties: QM calculations can predict properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the molecule's structure.
Studies on the related indole-3-acetic acid have utilized quantum mechanical calculations to analyze its conformational space, electronic distributions, and antioxidant properties. mdpi.com These studies have shown that intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing the molecule's structure. Similar computational investigations on this compound would provide valuable insights into its electronic properties and potential reactivity, guiding the design of new derivatives with desired characteristics.
Future Directions and Emerging Paradigms in 2 Methylindole 4 Acetic Acid Research
Novel Therapeutic Strategies Based on PGD2 Receptor Modulation
A primary focus of current research is the development of therapeutic agents that modulate the Prostaglandin D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.gov PGD2 is a key mediator in allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. nih.gov By acting on the CRTH2 receptor, PGD2 promotes the recruitment and activation of inflammatory cells, including eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). cancer.govplos.org Therefore, antagonizing this receptor is a promising strategy to mitigate type 2 inflammation.
Indole (B1671886) acetic acid derivatives have emerged as a potent and selective class of CRTH2 antagonists. nih.govmerckmillipore.com Research has shown that these compounds can effectively block the activation of CRTH2 by PGD2, thereby inhibiting the downstream inflammatory cascade. cancer.gov The development of these molecules has led to the identification of promising clinical candidates. For instance, initial work identified diazine indole acetic acids, which, despite good potency, had challenges with oral exposure in nonrodent species. nih.gov This led to further structural modifications and the discovery of an isoquinolinone subseries, which demonstrated improved pharmacokinetic profiles. nih.gov
Further optimization of the indole acetic acid scaffold has continued to yield more advanced compounds. Structural modifications to the amide part of earlier antagonists led to the identification of tetrahydrocarbazole derivatives with substantially improved potency. nih.gov A subsequent lead optimization program aimed at addressing specific safety issues resulted in the discovery of ACT-774312, an azaindole derivative selected as a potential next-generation CRTH2 antagonist. nih.gov These developments highlight a clear trajectory of rational drug design, where successive generations of 2-methylindole-4-acetic acid-related structures are engineered to enhance their therapeutic potential through targeted PGD2 receptor modulation.
Table 1: Research Findings on Key Indole Acetic Acid-Based CRTH2 Antagonists
| Compound/Series | Core Structure Feature | Key Research Finding | Citation |
|---|---|---|---|
| Isoquinolinone Indole Acetic Acids | Isoquinolinone fused to indole | Led to the identification of a development candidate with improved pharmacokinetic profiles in non-rodent species compared to earlier diazine analogs. | nih.gov |
| (S)-B-1 (ACT-453859) | Tetrahydrocarbazole derivative | Displayed a substantial improvement in potency and an excellent overall pharmacokinetic profile compared to earlier antagonists. | nih.gov |
| ACT-774312 | 4-Azaindole derivative | Selected as a potential follow-up candidate after lead optimization to overcome a safety issue observed in non-clinical studies with a predecessor. | nih.gov |
| Indole-1-sulfonyl-3-acetic acids | Sulfonyl group at the indole-1 position | Identified as potent and selective CRTH2 antagonists with good oral bioavailability, serving as novel starting points for inflammatory disease treatments. | nih.gov |
Interdisciplinary Approaches in Chemical Synthesis and Biological Evaluation
The successful development of this compound analogs is a testament to the power of interdisciplinary collaboration between chemical synthesis and biological evaluation. This synergy allows for the creation of diverse molecular libraries and the systematic assessment of their structure-activity relationships (SAR).
Chemical synthesis strategies are continuously being refined to produce novel derivatives. Multi-step synthesis routes are often employed, starting from foundational molecules like substituted anilines or indoles, which are then subjected to a series of reactions to build the final complex structure. mdpi.comresearchgate.net For example, a common method for creating indole derivatives is the Friedel-Crafts acetylation of an indole core with reagents like acetyl chloride or acetic anhydride. researchgate.net Researchers have developed straightforward approaches to synthesize complex structures like 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, allowing for the creation of analogs with varied substituents. nih.gov The synthesis process is meticulously planned to control the introduction of different functional groups at specific positions on the indole ring and the acetic acid side chain, which is crucial for tuning the molecule's properties. nih.govmdpi.com
Once synthesized, these new chemical entities undergo rigorous biological evaluation. This involves a battery of in vitro assays to determine their activity against specific biological targets. For instance, in the context of CRTH2 antagonists, researchers evaluate the compounds' ability to inhibit PGD2 binding and block calcium mobilization in cells expressing the receptor. nih.gov Beyond the primary target, compounds are often tested against other enzymes or receptors to assess their selectivity. nih.govyyu.edu.tr For example, various 3-substituted 2-methyl indole analogs have been synthesized and evaluated for inhibitory activity against enzymes like Acetylcholinesterase (AChE) and Glutathione (B108866) S-transferase (GST). yyu.edu.tr The results of these biological assays provide crucial feedback to the chemists, guiding the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing. nih.govyyu.edu.tr
Table 2: Examples of Synthesized Indole Derivatives and their Biological Evaluation
| Compound Class | Synthesis Approach | Biological Evaluation | Key Finding | Citation |
|---|---|---|---|---|
| 3-Substituted 2-methyl indole analogs | Reaction of a synthesized indole with sodium azide (B81097) in DMSO. | In vitro enzyme inhibition studies against Acetylcholinesterase (AChE) and Glutathione S-transferase (GST). | 2-azido-1-(2-methyl-1H-indol-3-yl) ethanone (B97240) was identified as a good inhibitor for both enzymes. | yyu.edu.tr |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | Condensation reaction of substituted indole aldehydes and anthranilamide. | Antimicrobial activity screening against various bacterial strains, including MRSA. | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. | nih.gov |
| Indole acetic acid-based triazoles | Multi-step synthesis starting from Indole-3-acetic acid to form Schiff base triazoles. | Evaluation of antibacterial and cytotoxic potential. | Certain derivatives showed significant antibacterial activity with MIC values as low as 3.12 μg/mL and potent cytotoxicity. | nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | Knoevenagel condensation of 3-aryl-2-thioxothiazolidin-4-ones with 1H-indole-3-carbaldehydes. | Evaluation of antibacterial and antifungal activity. | Several compounds were found to be more potent than the reference drug ampicillin (B1664943) against tested bacteria. | mdpi.com |
Advancements in High-Throughput Screening and Lead Optimization
The journey from a promising chemical concept to a viable drug candidate is accelerated by modern advancements in high-throughput screening (HTS) and lead optimization. wikipedia.org HTS allows for the rapid testing of vast libraries of compounds to identify initial "hits"—molecules that show activity against a biological target of interest. nih.govku.edu For instance, HTS was instrumental in identifying the pyrazole-4-acetic acid substructure as a CRTH2 receptor antagonist, providing a foundational scaffold for further development. nih.gov
Once a hit is identified and confirmed, it enters the "hit-to-lead" (H2L) and "lead optimization" (LO) phases. wikipedia.org This is a systematic process where the initial hit's structure is chemically modified to improve its properties. The goal is to enhance potency from the micromolar (10⁻⁶ M) range typical of hits to the more potent nanomolar (10⁻⁹ M) range desired for a lead compound. wikipedia.org Simultaneously, optimization aims to improve other crucial characteristics, collectively known as ADME (absorption, distribution, metabolism, and excretion), to ensure the compound can function effectively and safely in a biological system. nih.govresearchgate.net
A data-driven cascade approach is often used for hit characterization and lead optimization. researchgate.net This process involves a series of tiered screens. Early-stage in silico profiling can predict properties like solubility and lipophilicity. researchgate.net Promising compounds then move to in vitro assays that test for specific liabilities, such as inhibition of key metabolic enzymes (e.g., CYP3A4) or interaction with unintended targets (e.g., the hERG channel, which is linked to cardiac risk). researchgate.net This multi-parameter optimization ensures that the selected lead compound has a balanced profile of high potency, selectivity, and favorable drug-like properties, increasing the probability of success in later developmental stages. nih.gov
Table 3: Illustrative Cascade for Hit Characterization and Lead Optimization
| Phase | Assay/Screen Type | Purpose | Citation |
|---|---|---|---|
| Phase 1: Hit Triage | In silico Profiling | Unlimited throughput assessment of calculated properties like molecular weight, lipophilicity (logP), and presence of structural alerts. | researchgate.net |
| Phase 2: Hit Profiling | Physicochemical Profile | Measurement of key properties such as solubility in buffer, membrane affinity, and plasma protein binding. | researchgate.net |
| Phase 2: Hit Profiling | Microsomal Stability | Assessment of metabolic stability by incubating the compound with human liver microsomes. | researchgate.net |
| Phase 2: Hit Profiling | Target & Off-Target Activity | Single-point concentration assays to confirm on-target potency and check for activity at key off-targets (e.g., hERG). | researchgate.net |
| Phase 3: Lead Generation | Dose-Response Curves | Determination of precise potency (e.g., IC50, Ki) for prioritized compounds against the primary target. | wikipedia.org |
| Phase 3: Lead Generation | In vivo Pharmacokinetics | Preliminary assessment of a compound's exposure and half-life after administration in an animal model. | nih.govresearchgate.net |
Q & A
Q. How can researchers integrate this compound findings with existing literature on indole derivatives?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Perform meta-analyses of published EC/IC values, adjusting for assay heterogeneity via random-effects models. Use cheminformatics tools (e.g., KNIME, RDKit) to map structure-activity relationships (SAR) across analogs. Annotate findings in public databases (e.g., ChEMBL) to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
